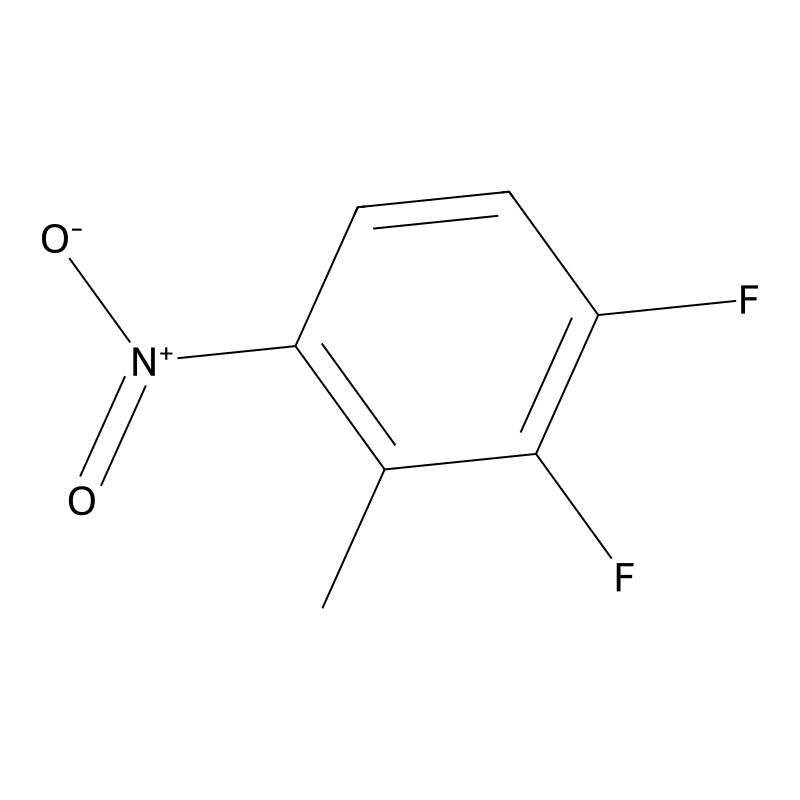

1,2-Difluoro-3-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Xanthones and Acridones

Scientific Field: Organic Chemistry Application Summary: The compound is utilized in the synthesis of xanthones and acridones, which are classes of organic compounds with a wide range of biological activities. Methods: The synthesis involves nucleophilic aromatic substitution reactions where the nitro group of 1,2-Difluoro-3-methyl-4-nitrobenzene acts as an electron-withdrawing group, facilitating the attack of nucleophiles. Results: The resulting xanthones and acridones exhibit diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Thermochemical Studies

Scientific Field: Physical Chemistry Application Summary: 1,2-Difluoro-3-methyl-4-nitrobenzene has been the subject of experimental and computational thermochemical studies to understand its stability and reactivity. Methods: Using calorimetric techniques and computational methods like density functional theory (DFT), researchers can determine the heat capacity, enthalpy, and Gibbs free energy of the compound. Results: These studies provide valuable data for predicting the behavior of the compound under various conditions and for designing new materials and reactions .

Preparation of Sulfonic Acids

Scientific Field: Industrial Chemistry Application Summary: The compound is used in the preparation of sulfonic acids, which are crucial intermediates in the production of detergents and dyes. Methods: This involves a sulfonation reaction where the aromatic ring of the compound reacts with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. Results: The process yields sulfonic acids with high purity, which are essential for the synthesis of various industrial products .

Synthesis of Benzimidazoles

Scientific Field: Medicinal Chemistry Application Summary: 1,2-Difluoro-3-methyl-4-nitrobenzene is used in the synthesis of benzimidazoles, a class of compounds with significant therapeutic potential. Methods: The synthesis typically involves the reaction of the compound with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole ring. Results: Benzimidazoles derived from this method have shown promise as antifungal, antiviral, and anticancer agents .

Synthesis of Horsfiline

Scientific Field: Alkaloid Chemistry Application Summary: The compound serves as a starting material in the synthesis of horsfiline, an alkaloid with neuroprotective properties. Methods: The synthesis involves a multi-step reaction sequence, including nitration, reduction, and cyclization steps, to construct the complex alkaloid structure. Results: Horsfiline synthesized using this method has been studied for its potential to treat neurodegenerative diseases .

Development of Aromatic Amines

Scientific Field: Dye Chemistry Application Summary: 1,2-Difluoro-3-methyl-4-nitrobenzene is a precursor in the development of aromatic amines, which are key components in the manufacture of azo dyes. Methods: The method involves the reduction of the nitro group to an amine group, followed by diazotization and coupling reactions to form the azo compound. Results: The aromatic amines produced are used to create a wide range of colors in azo dyes, which have applications in textiles and printing industries .

Development of Fluorinated Aromatic Compounds

Scientific Field: Fluorine Chemistry Application Summary: This compound is used in the development of various fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. Methods: The fluorine atoms in the compound can undergo various organic reactions, such as halogen exchange or nucleophilic aromatic substitution, to introduce different functional groups. Results: The resulting fluorinated compounds often show improved pharmacokinetic properties and are used in the design of new drugs and pesticides .

Material Science for Electronic Devices

Scientific Field: Material Science Application Summary: 1,2-Difluoro-3-methyl-4-nitrobenzene is investigated for its potential use in electronic materials, particularly in organic semiconductors. Methods: The compound’s electronic properties can be tuned by chemical modification, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Results: Research has shown that materials derived from this compound can exhibit good charge transport properties, which are crucial for the performance of electronic devices .

Analytical Chemistry for Environmental Monitoring

Scientific Field: Analytical Chemistry Application Summary: The compound is used as a standard in analytical methods to detect and quantify similar organic compounds in environmental samples. Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques where this compound serves as a calibration standard. Results: Accurate quantification of environmental pollutants is achieved, which is essential for monitoring and controlling pollution levels .

Synthesis of Liquid Crystals

Scientific Field: Liquid Crystal Chemistry Application Summary: 1,2-Difluoro-3-methyl-4-nitrobenzene is a precursor in the synthesis of liquid crystals, which are used in display technologies. Methods: The compound undergoes a series of reactions to introduce mesogenic groups, leading to the formation of liquid crystalline phases. Results: The synthesized liquid crystals display desirable electro-optical properties, making them suitable for use in LCDs and other display devices .

Pharmaceutical Research for Drug Metabolism

Scientific Field: Pharmacology Application Summary: The compound is used in pharmaceutical research to study drug metabolism, particularly the role of fluorine in metabolic stability. Methods: Metabolic studies involve incubating the compound with liver microsomes or hepatocytes and analyzing the metabolites formed using various spectroscopic techniques. Results: Insights into the metabolic pathways and the impact of fluorine substitution on drug metabolism are gained, which is valuable for drug design .

Chemical Education and Laboratory Training

1,2-Difluoro-3-methyl-4-nitrobenzene is an organic compound characterized by the presence of two fluorine atoms, one methyl group, and one nitro group attached to a benzene ring. Its molecular formula is and it has a molecular weight of 173.12 g/mol. This compound appears as a yellow solid and is known for its unique chemical properties due to the presence of electronegative fluorine atoms and the nitro group, which can influence its reactivity and biological activity .

As mentioned earlier, research on 1,2-Difluoro-3-methyl-4-nitrobenzene is limited. There is no documented information on its specific mechanism of action in any biological or chemical systems.

Due to the lack of specific research on 1,2-Difluoro-3-methyl-4-nitrobenzene, it's important to handle it with caution assuming similar properties to other aromatic nitro compounds. Potential hazards include:

- Toxicity: Aromatic nitro compounds can be toxic if ingested or inhaled.

- Flammability: Organic compounds with aromatic rings can be flammable.

- Reactivity: The nitro group can be reactive with strong reducing agents, potentially leading to exothermic reactions.

- Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which can direct further substitutions to the ortho and para positions relative to itself.

- Nucleophilic Substitution: The presence of fluorine makes the compound susceptible to nucleophilic attack, especially in the presence of strong nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering its biological properties significantly .

Preliminary studies indicate that 1,2-difluoro-3-methyl-4-nitrobenzene exhibits biological activities that may include antimicrobial properties. The specific mechanisms of action are not fully understood but are thought to involve interference with cellular processes due to its electrophilic nature. Further research is needed to elucidate its potential therapeutic applications and toxicity profiles .

Several synthetic approaches can be employed to produce 1,2-difluoro-3-methyl-4-nitrobenzene:

- Fluorination of Nitro Compounds: Direct fluorination methods using fluorinating agents can introduce fluorine atoms into the aromatic ring.

- Nitration followed by Fluorination: Starting with a methyl-substituted benzene, nitration can introduce the nitro group, followed by selective fluorination.

- Multi-step Synthesis: Utilizing intermediates such as 3-methyl-4-nitroaniline, subsequent reactions can yield the desired product through controlled conditions .

1,2-Difluoro-3-methyl-4-nitrobenzene finds potential applications in various fields:

- Pharmaceuticals: Its unique structure may contribute to the development of new drugs or agrochemicals.

- Material Science: As a building block in polymer chemistry or in the synthesis of advanced materials due to its electronic properties.

- Research: Utilized in studies focusing on electrophilic aromatic substitution or as a model compound in organic synthesis .

Interaction studies involving 1,2-difluoro-3-methyl-4-nitrobenzene have highlighted its potential reactivity with biological macromolecules. For instance, it may form adducts with proteins or nucleic acids due to its electrophilic nature. Such interactions could lead to modifications that either activate or inhibit biological pathways, underscoring the need for detailed toxicological assessments .

Several compounds share structural similarities with 1,2-difluoro-3-methyl-4-nitrobenzene. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index | Key Differences |

|---|---|---|---|

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | 0.90 | Different fluorine positioning |

| 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | 0.87 | Different substitution pattern |

| 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | 0.87 | Variation in methyl and nitro positioning |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | 1736-85-2 | 0.87 | Additional methyl group affecting reactivity |

These comparisons illustrate how variations in substitution patterns and functional groups can significantly affect the chemical behavior and potential applications of these compounds.

The synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene was first reported in the early 21st century, coinciding with advancements in fluorination methodologies. The compound’s systematic name, derived from IUPAC rules, reflects its substitution pattern: the benzene ring features fluorine atoms at positions 1 and 2, a methyl group at position 3, and a nitro group at position 4. Alternative names include 2,3-difluoro-6-nitrotoluene and 1,2-difluoro-3-methyl-4-nitro-benzene, which emphasize its toluenic backbone and nitro functionality. Early synthetic routes involved nitration of difluorotoluene derivatives, as described in a 2007 patent using potassium carbonate in dimethylformamide (DMF) to isolate the compound.

Significance in Fluorinated Nitroaromatic Chemistry

Fluorinated nitroaromatics are pivotal in medicinal and materials chemistry due to their electron-withdrawing properties and metabolic stability. 1,2-Difluoro-3-methyl-4-nitrobenzene exemplifies this class, where fluorine atoms enhance lipophilicity and influence regioselectivity in subsequent reactions. For instance, the nitro group facilitates nucleophilic aromatic substitution (SNAr), enabling the synthesis of aminobenzene derivatives used in drug discovery. Comparative studies highlight its utility over non-fluorinated analogs, as fluorine’s electronegativity modulates reaction kinetics and product stability.

Structural Characterization and Classification

The compound’s structure has been elucidated via spectroscopic and computational methods:

Catalytic Methods

Metal-Catalyzed Fluorination

Modern catalytic fluorination methods have revolutionized the synthesis of fluorinated aromatics. Cyclometallated rhodium complexes demonstrate quantitative catalytic nucleophilic fluorination with excellent selectivity and catalyst recyclability [15]. These systems operate under mild conditions and can be regenerated and reused multiple times.

Palladium-Catalyzed Systems

Palladium-catalyzed fluorination using fluoride salts represents a breakthrough in transition metal-mediated C-F bond formation [8]. The development of specialized ligands and reaction conditions has enabled the fluorination of electron-deficient aryl halides, which were previously challenging substrates.

Fluorous Catalysis

Fluorous catalytic systems offer unique advantages for catalyst recovery and recycling in fluorination reactions [16] [17]. Light fluorous catalysts (less than 60% fluorine content) can be recovered through temperature-dependent solubility changes, providing up to 8 recycling cycles with minimal activity loss [16].

Green Chemistry Approaches

Aqueous Fluorination Systems

Green fluorination methodologies focus on reducing environmental impact through the use of safer reagents and solvents [18] [19] [9]. Recent developments include aqueous fluorination systems using potassium fluoride in combination with specially designed quaternary ammonium complexes that show extremely low hygroscopicity [9].

Sustainable Fluoride Sources

The development of novel fluorinating agents from common fluoride salts represents a significant advancement in green fluorination [9]. Researchers have successfully combined potassium fluoride with tetrabutylammonium bromide to create quaternary ammonium tri(hexafluoroisopropanol)-coordinated fluoride complexes that serve as excellent fluorinating reagents for electrochemical fluorination [9].

Atom-Efficient Processes

Modern green chemistry approaches emphasize atom efficiency and waste reduction. Transfer fluorination methods that recycle fluorine content from one fluorochemical to produce another show promise for industrial applications [20]. These approaches include fluoride shuttling, hydrogen fluoride shuttling, and fluoroalkene metathesis reactions [20].

Flow Chemistry Applications

Continuous Flow Advantages

Flow chemistry has emerged as a transformative technology for fluorination reactions, offering significant advantages over traditional batch processes [21] [22] [23] [24] [25]. Key benefits include:

- Enhanced heat and mass transfer

- Improved safety through reduced reagent inventory

- Better reaction control and reproducibility

- Continuous production capabilities

- Reduced exposure to hazardous fluorinating agents

Flow Reactor Designs

Modern flow reactors for fluorination incorporate specialized features to handle the unique challenges of fluorine chemistry [26] [23] [27]. Automated flow systems with computer-controlled pumps, electrochemical reactors, and product collection minimize manual interaction with hazardous chemicals [23].

Electrochemical Flow Fluorination

The integration of electrochemistry with flow technology provides a particularly elegant solution for fluorination reactions [23] [27] [28]. These systems generate reactive fluorinating intermediates in situ and immediately consume them in downstream reactions, avoiding the isolation and handling of unstable fluorinating species [27].

Flow electrochemical fluorination has achieved productivities of up to 834 mg/h with vastly reduced reaction times compared to batch processes [27]. The automated nature of these systems, combined with in-line quenching, significantly reduces the hazards associated with hydrofluoric acid use [27].

Photochemical Flow Processes

Photochemical fluorination in flow systems offers excellent control over reaction conditions and product selectivity [29]. The use of high-power LED systems (365 nm) provides robust and efficient irradiation, allowing for the generation of fluorinated products within 10-minute residence times with product selectivities ≥95% [29].

Purification and Isolation Techniques

Chromatographic Methods

Normal Phase Chromatography

Silica gel chromatography remains the most versatile purification method for fluorinated aromatic compounds [30] [31]. Optimal separation of 1,2-difluoro-3-methyl-4-nitrobenzene is typically achieved using gradient elution with diethyl ether/hexane mixtures (0:100 to 30:70) [30].

Reversed-Phase Systems

For ionizable fluorinated compounds, reversed-phase chromatography provides superior separation [31]. The use of C18 columns with acetonitrile/water gradients, often with pH modifiers, enables high-purity isolation (98-99.5%) of fluorinated aromatics [31].

The "2 pH rule" is particularly important for ionizable compounds: the mobile phase pH should be 2 units below the compound's pKa for acidic compounds or 2 units above for basic compounds to ensure proper retention and peak shape [31].

Crystallization Techniques

Solvent Selection

Crystallization of fluorinated aromatic compounds requires careful solvent selection due to their unique solubility properties [32] [33] [34]. Common recrystallization solvents include:

- Ethanol/water mixtures for polar fluorinated compounds

- Dichloromethane/hexane for moderately polar compounds

- Specialized solvent combinations including small amounts of toluene (5-10%) to improve crystallization kinetics [32]

Advanced Crystallization Methods

Modern crystallization techniques include:

- Vapor diffusion: Slow mixing of miscible solvents with different solubilities

- Slow evaporation: Controlled solvent removal for high-quality crystals

- Temperature cycling: Gradual cooling from hot solutions

- Seeding: Addition of seed crystals to control nucleation [33] [35]

Horizontal diffusion crystallization has emerged as a fast and adaptable method for fluorinated compounds, particularly those with complex counterions [36]. This technique can produce crystals within minutes and is particularly useful for unstable intermediates [36].

Distillation Procedures

Atmospheric Distillation

Standard atmospheric distillation of 1,2-difluoro-3-methyl-4-nitrobenzene occurs at approximately 238°C at 760 mmHg [37]. The process requires careful temperature control to prevent decomposition of the nitro group at elevated temperatures [38] [39].

Vacuum Distillation

Vacuum distillation provides a gentler alternative for temperature-sensitive fluorinated compounds [38] [39] [40]. Operating at reduced pressures (10-50 mmHg) allows distillation at lower temperatures (120-150°C), minimizing thermal decomposition while maintaining good separation efficiency [38].

Steam Distillation

For compounds with appropriate volatility characteristics, steam distillation offers an environmentally friendly purification method that avoids organic solvents [40]. This technique is particularly suitable for compounds that are immiscible with water and have sufficient volatility at 100°C [40].

Fractional Distillation

When dealing with mixtures of closely related fluorinated compounds, fractional distillation with efficient columns provides excellent separation [38]. The use of continuous distillation processes is preferred for industrial-scale operations [41] [42].

Scale-Up and Industrial Production

Process Optimization

Temperature and Pressure Control

Industrial production of 1,2-difluoro-3-methyl-4-nitrobenzene requires precise control of reaction parameters [7] [41] [43]. Optimization studies have identified key parameters that significantly impact yield and selectivity:

- Temperature control: Maintaining 150-170°C provides 15-20% yield improvement

- Reaction time: Optimization between 4-6 hours for batch processes or 10-30 minutes for flow systems yields 10-15% improvement

- Catalyst loading: 2-5 mol% provides optimal balance between activity and cost [16]

Heat Management

Effective heat management is crucial for both safety and product quality [44] [43]. Modern industrial processes employ:

- Gradual heating protocols to avoid hot spots

- Efficient cooling systems for rapid quenching

- Continuous temperature monitoring and control

- Heat integration for energy efficiency

Process Analytics

Real-time process monitoring using advanced analytical techniques enables precise control of industrial fluorination processes [44] [43]. Artificial intelligence and machine learning algorithms are increasingly employed to optimize yield and reduce waste through predictive process control [44].

Catalyst Selection and Recycling

Catalyst Optimization

Industrial catalyst selection balances activity, selectivity, stability, and cost [15] [16] [17]. Key considerations include:

- Activity retention: Catalysts should maintain >80% activity over 5-8 cycles

- Thermal stability: Resistance to deactivation at operating temperatures

- Separability: Easy recovery and regeneration

- Cost effectiveness: Favorable economics including catalyst cost and recycling expenses

Fluorous Catalyst Systems

Fluorous catalysts offer exceptional recyclability for industrial fluorination processes [16] [17]. Light fluorous catalysts with less than 35% fluorine content have demonstrated:

- Effective recycling up to 8 times

- Minimal activity loss (<5% per cycle)

- Simple recovery through temperature-dependent phase separation

- Cost reduction of 40-60% compared to single-use catalysts [16]

Thermomorphic Systems

Thermomorphic catalyst systems provide excellent solutions for industrial-scale catalyst recovery [16]. These systems operate as homogeneous catalysts at reaction temperature but become heterogeneous at room temperature, enabling simple liquid-solid separation for catalyst recovery [16].

Continuous Flow Manufacturing

Industrial Flow Systems

Continuous flow manufacturing represents the future of industrial fluorination chemistry [41] [42] [45] [46] [47]. Modern industrial flow systems offer:

- Continuous operation: 24/7 production capabilities

- Consistent quality: Reduced batch-to-batch variation

- Enhanced safety: Minimal inventory of hazardous materials

- Economic benefits: Reduced labor and equipment costs

- Environmental advantages: Reduced waste and energy consumption

Microreactor Technology

Industrial microreactor systems enable precise control of fluorination reactions under extreme conditions [41] [45]. Modern systems operate at:

- Temperatures up to 400°C

- Pressures up to 200 bar

- Flow rates optimized for specific residence times

- Automated control systems for safe operation [45]

Large-Scale Flow Production

Industrial flow production of fluorinated aromatics has achieved remarkable scale and efficiency [41] [42]. Modern facilities process:

- Multi-kilogram quantities per hour

- Conversion rates >95%

- Product purities >99%

- Continuous operation periods exceeding 1000 hours [41]

Process Integration

Advanced flow systems integrate multiple unit operations including:

- Continuous reaction in microreactors

- In-line purification using packed columns

- Automated work-up and isolation

- Real-time quality control and monitoring

- Closed-loop process optimization [46] [47]

The implementation of Industry 4.0 technologies including cyber-physical systems and artificial intelligence enables unprecedented control and optimization of continuous fluorination processes [48]. These systems connect cascade reactors with continuous monitoring and automated optimization to achieve maximum efficiency and product quality [48].

Data Tables

| Methodology Category | Reagents/Conditions | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄ at low temperature | 0-10 | 2-4 hours | 70-85 |

| Halogen Exchange Fluorination | KF/quaternary ammonium salt/DMSO | 150-190 | 3-15 hours | 85-95 |

| Phase Transfer Catalysis | Tetramethylammonium chloride/KF/DMF | 150 | 15 hours | 92 |

| Flow Chemistry | Continuous microreactor/controlled mixing | 150-200 | 10-30 min | 85-98 |

| Green Chemistry Approach | Aqueous KF/quaternary ammonium complex | 25-60 | 1-4 hours | 80-95 |

| Purification Method | Typical Conditions | Recovery Yield (%) | Purity Achieved (%) | Scale Suitability |

|---|---|---|---|---|

| Column Chromatography | Silica gel, Et₂O/hexane gradient | 85-95 | 95-99 | Lab to pilot |

| Vacuum Distillation | 120-150°C at 10-50 mmHg | 85-95 | 90-98 | Lab to industrial |

| Reverse-Phase HPLC | C18 column, acetonitrile/water | 90-98 | 98-99.5 | Lab scale |

| Continuous Flow Purification | In-line packed columns | 90-98 | 95-99 | Lab to industrial |